molecular formula C15H17N B8559211 2-Cyclohexylquinoline CAS No. 1613-43-0

2-Cyclohexylquinoline

Cat. No.: B8559211
CAS No.: 1613-43-0
M. Wt: 211.30 g/mol
InChI Key: SXTSREYTDKPWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylquinoline is an organic compound with the molecular formula C15H17N and a molecular weight of 211.30 g/mol . It features a quinoline heterocycle, a privileged scaffold in medicinal chemistry, substituted at the 2-position with a cyclohexyl group . This structure is classified as a quinoline derivative, a class known for wide-ranging pharmacological activities and significant applications in chemical research and drug discovery .Quinoline motifs are fundamental building blocks in numerous pharmacologically active compounds . The this compound scaffold is of high interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Quinoline-based compounds are extensively investigated for their antiproliferative properties against various cancer cell lines, including liver, breast, prostate, and colon carcinomas . Furthermore, quinoline derivatives have long been a cornerstone of antimalarial research . The core quinoline structure is known to interact with targets such as haematin in the digestive vacuole of Plasmodium parasites, inhibiting haem polymerization, which leads to toxic accumulation and parasite death . Beyond these core areas, quinoline structures also find application in the development of advanced materials, such as fluorophores for sensitive chemical detection, underscoring their versatility .This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1613-43-0

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-cyclohexylquinoline

InChI

InChI=1S/C15H17N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-12H,1-3,6-7H2

InChI Key

SXTSREYTDKPWAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key 2-Substituted Quinoline Derivatives

Substituent Synthetic Yield (%) Notable Properties/Applications Reference
2-Cyclohexyl- 26 Lipophilic; potential pharmacophore
2-Sulfonyl- Not reported Diverse biological activities
2-Phenyl- 100 Enhanced π-π interactions; catalysis
2-Methyl- 96 Simplified synthesis; base for further derivatization
2-(Cyclohexylamino)- Not reported Isoquinoline backbone; dipolar reactivity
  • 2-Sulfonylquinolines: These derivatives are prioritized for drug discovery due to their bioactivity, but their synthesis often requires multistep routes involving sulfonylation agents . In contrast, 2-Cyclohexylquinoline is synthesized via direct C–H functionalization, offering a more atom-economical pathway .
  • 2-Phenylquinoline: The phenyl group enhances aromatic stacking, making it useful in catalysis or luminescent materials. However, the cyclohexyl group in this compound provides greater conformational flexibility, which may improve binding to hydrophobic protein pockets .
  • 2-(Cyclohexylamino)isoquinolines: These isoquinoline analogs exhibit distinct reactivity, such as Baeyer-Villiger rearrangements, due to the amino group’s nucleophilicity. This contrasts with the inertness of the cyclohexyl group in this compound .

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group increases LogP (a measure of lipophilicity) compared to smaller substituents like methyl. For example, 2-(Cyclohexyloxy)aniline, a structurally related compound, has a LogP of 3.56, suggesting this compound may exhibit similar or higher hydrophobicity . This property is critical for membrane permeability in drug candidates.
  • Thermal Stability : Derivatives with bulky substituents (e.g., cyclohexyl, phenyl) generally exhibit higher melting points and thermal stability due to reduced molecular motion.

Q & A

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., photophysics or medicinal chemistry)?

  • Methodological Answer : Collaborate with domain experts to design hybrid experiments. For photophysical studies, measure fluorescence quantum yields and triplet-state lifetimes. In medicinal chemistry, pair cytotoxicity assays with pharmacokinetic profiling (e.g., plasma stability, CYP450 inhibition). Use shared data repositories to facilitate cross-disciplinary validation .

Key Methodological Considerations

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, ensuring all synthetic procedures include yields, error margins, and spectral accession codes .
  • Ethical Compliance : Declare funding sources, conflicts of interest, and ethical approvals (if involving biological assays) in all publications .
  • Reproducibility : Archive raw data (e.g., NMR FID files, chromatograms) in public repositories like Zenodo or Figshare, citing DOIs in manuscripts .

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